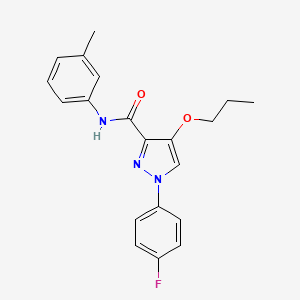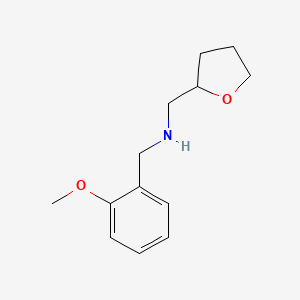![molecular formula C13H13BrN2O4S2 B2932413 2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 338794-39-1](/img/structure/B2932413.png)
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, transition metal carboxylates, i.e., 3-[(2,4,6-trichloroanilino)carbonyl]prop-2-enoic acid and 3-[(4-bromoanilino)carbonyl]prop-2-enoic acid have been synthesized . The unimolar and bimolar substituted products have been characterized by elemental analysis, IR, UV-Vis spectroscopy, 1 H NMR, and atomic absorption .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Compounds with structural elements similar to "2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate" have been utilized in the synthesis of diverse chemical structures and the study of their reactions. For instance, the reaction of 2-bromoacetylthiophene with dimethylsulfide has been explored for synthesizing various heterocycles, demonstrating the compound's role in expanding synthetic methodologies for producing novel chemical entities with potential applications in materials science and pharmaceuticals (Abdelhamid & Shiaty, 1988).
Material Science and Magnetic Properties
Research on multifunctional mononuclear bisthienylethene-cobalt(II) complexes, incorporating structures similar to the compound , has shown significant potential in the development of materials with photochromic behavior and slow magnetic relaxation. These materials are of interest for their potential use in information storage, sensors, and switches, demonstrating the compound's relevance in advancing material science technology (Cao et al., 2015).
Photodynamic Therapy for Cancer
The synthesis and characterization of new zinc phthalocyanine derivatives, substituted with groups related to the chemical structure , have been explored for their photophysical, photochemical properties, and singlet oxygen quantum yield. These properties are crucial for the application of such compounds in photodynamic therapy, a promising treatment modality for cancer, highlighting the compound's potential in medicinal chemistry and oncology research (Pişkin, Canpolat, & Öztürk, 2020).
Organic Electronics and Polymer Chemistry
The study of all-para-brominated oligo(N-phenyl-m-aniline)s, which share structural motifs with the specified compound, focuses on their synthesis, crystal structures, and high-spin cationic states. Such research is fundamental in developing organic electronics, including light-emitting diodes, field-effect transistors, and photovoltaic devices, indicating the importance of these chemical structures in advancing electronic materials (Ito et al., 2002).
Environmental Science
Research into the methylation potential of thiols in anoxic, low-pH wetland sediments relates to the environmental cycling of sulfur compounds, including dimethylsulfide. Such studies are critical for understanding sulfur cycling in natural environments and its implications for climate regulation and ecosystem dynamics (Stets, Hines, & Kiene, 2004).
Eigenschaften
IUPAC Name |
[2-[(4-bromophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTDMROADGOLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)


![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2932335.png)
![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)


![Ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932340.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2932343.png)
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea](/img/structure/B2932344.png)


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932350.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2932353.png)